rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine
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Overview
Description
rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine is a chiral compound with a complex structure that includes a piperidine ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzylamine and 3-methyl-2-butanone.
Substitution Reactions: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable halide derivative and a base to facilitate the reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential interactions with biological macromolecules and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine: A similar compound with slight structural variations.
[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanol: A related compound with a hydroxyl group instead of a methanamine group.
Uniqueness
rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a methanamine group
Biological Activity
Rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine, also known by its CAS number 1820575-88-9, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H24N2O
- Molecular Weight : 248.3639 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that this compound interacts primarily with various neurotransmitter receptors, particularly within the central nervous system (CNS). Its activity is linked to:
- Dopaminergic Modulation : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways.
- Serotonin Receptor Interaction : It has shown affinity for serotonin receptors (5-HT), which are implicated in mood regulation and various neuropsychiatric disorders .
- Adrenergic Activity : Potential interactions with adrenergic receptors could contribute to its effects on mood and anxiety .
Pharmacological Effects
The biological activity of this compound has been assessed through various preclinical models:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity in forced swim tests and tail suspension tests, suggesting potential for treating depressive disorders.
Study | Method | Result |
---|---|---|
Forced Swim Test | Significant reduction in immobility time | |
Tail Suspension Test | Decreased immobility indicative of antidepressant effect |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Anxiety Disorders : A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic properties of this compound in rodent models. Results indicated a marked reduction in anxiety-like behaviors when administered at specific doses .
- Neurotransmitter Release Studies : Research examining the release of neurotransmitters in response to the compound showed increased levels of serotonin and norepinephrine in synaptic clefts, supporting its role as a neurotransmitter modulator .
Toxicology and Safety Profile
The safety profile has been assessed through various toxicological studies:
Properties
IUPAC Name |
[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-4-3-9-17(15(12)10-16)11-13-5-7-14(18-2)8-6-13/h5-8,12,15H,3-4,9-11,16H2,1-2H3/t12-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVVGCIKOHNHPF-IUODEOHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1CN)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN([C@@H]1CN)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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